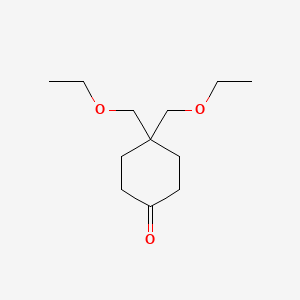

4,4-Bis(ethoxymethyl)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Bis(ethoxymethyl)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.305 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 4,4-Bis(ethoxymethyl)cyclohexan-1-one consists of a cyclohexanone ring with two ethoxymethyl groups attached at the 4,4-positions . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Bis(ethoxymethyl)cyclohexan-1-one are not fully detailed in the search results. The molecular weight is given as 214.305 , but other properties such as melting point, boiling point, and density are not provided.Applications De Recherche Scientifique

Synthesis and Reactivity

- 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical shows divergent reactivity depending on electron-transfer conditions, illustrating the complexity of reactions involving cyclohexane derivatives (Ikeda, Hoshi, & Miyashi, 2001).

- The reaction of β-amino α,β-unsaturated esters with amines, using 1,4-bis(ethoxycarbonyl)-2,5-diamino-1,4-cyclohexadiene, leads to various products, highlighting the potential of cyclohexane derivatives in synthetic chemistry (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).

Catalysis and Polymer Chemistry

- Cyclohexane derivatives are used in catalytic asymmetric hydroformylation, showing their significance in industrial catalytic processes (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

- Cyano-substituted polymers derived from cyclohexane derivatives demonstrate improved solubility and thermal stability, indicating their utility in advanced polymer materials (Diakoumakos & Mikroyannidis, 1994).

- Conversion of bis(2-hydroxyethylene terephthalate) into cyclohexanedimethanol using cyclohexane-based catalysts highlights its use in polymer recycling processes (Danfeng et al., 2016).

Solar Cell and Electronic Applications

- Dithienosilole-Based Small-Molecule Organic Solar Cells utilize cyclohexane derivatives, emphasizing their role in the development of photovoltaic materials (Ni et al., 2015).

Chemical Synthesis and Industrial Applications

- Synthesis of 1,1-Bis(methoxymethyl)cyclohexane as an internal electron donor in Ziegler-Natta catalysts, crucial for polymerization reactions (Xiao-jun, 2011).

- Selenium transfer reagent studies using cyclohexene derivatives demonstrate the versatility of cyclohexane derivatives in organic synthesis (Takanohashi, Tabata, Tanase, & Akabori, 1993).

Advanced Material Synthesis

- Polyimides derived from ODPA and alicyclic-containing diamines, including cyclohexane derivatives, exhibit high thermal stability, useful for engineering and aerospace applications (Chen, Qin, & Huang, 2008).

Propriétés

IUPAC Name |

4,4-bis(ethoxymethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-14-9-12(10-15-4-2)7-5-11(13)6-8-12/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHUYFGZHNSXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(=O)CC1)COCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Bis(ethoxymethyl)cyclohexan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)

![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)